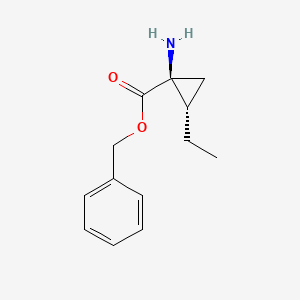
(2-Amino-3-chloropyridin-4-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-chloropyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino and a chlorine group. The unique structural features of this compound make it a valuable reagent in various chemical transformations, particularly in the field of cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chloropyridin-4-YL)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-amino-3-chloropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-3-chloropyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenol Derivatives: Formed via oxidation.
Substituted Pyridines: Formed via nucleophilic substitution.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (2-Amino-3-chloropyridin-4-YL)boronic acid is primarily based on its ability to form stable complexes with various substrates. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The amino and chlorine groups on the pyridine ring can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
- (2-Amino-3-bromopyridin-4-YL)boronic acid
- (2-Amino-3-iodopyridin-4-YL)boronic acid
- (2-Amino-3-fluoropyridin-4-YL)boronic acid
Comparison: (2-Amino-3-chloropyridin-4-YL)boronic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. Compared to its bromine and iodine analogs, the chlorine derivative offers a more controlled reactivity, making it suitable for a broader range of applications . The fluorine analog, while more stable, may exhibit lower reactivity in certain transformations .
Propriétés
Formule moléculaire |
C5H6BClN2O2 |
|---|---|
Poids moléculaire |
172.38 g/mol |
Nom IUPAC |
(2-amino-3-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
Clé InChI |
OUYNSNVKRVETHC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=NC=C1)N)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


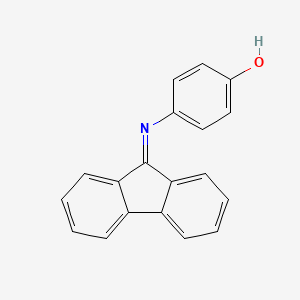
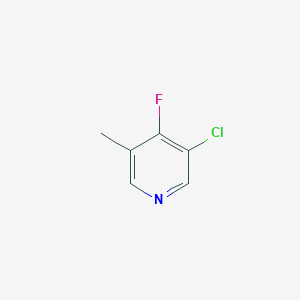
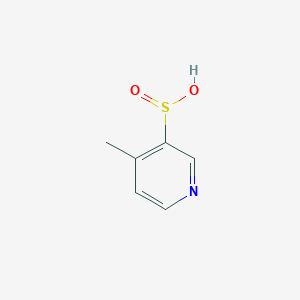
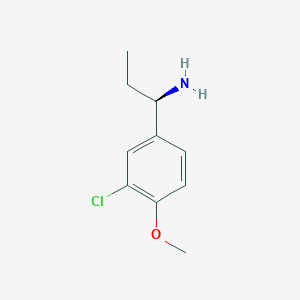

![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
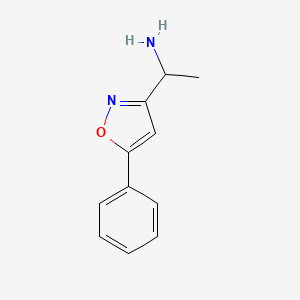
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
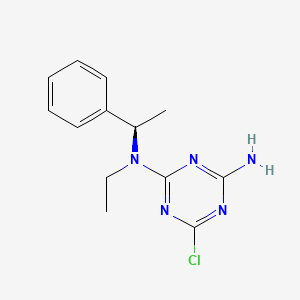
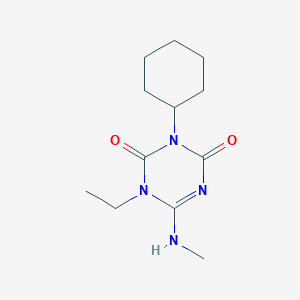

![1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13128560.png)
